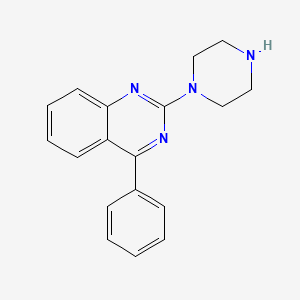

4-Phenyl-2-(piperazin-1-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

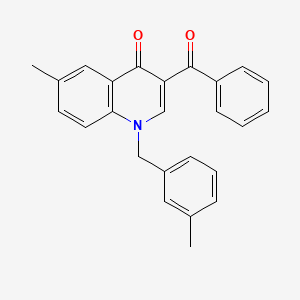

“4-Phenyl-2-(piperazin-1-yl)quinazoline” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a phenyl group and a piperazine ring . It’s worth noting that the exact properties and activities of this specific compound may vary depending on the presence and position of any additional substituents .

Molecular Structure Analysis

The molecular structure of “4-Phenyl-2-(piperazin-1-yl)quinazoline” would consist of a quinazoline core with a phenyl group and a piperazine ring attached. The exact structure would depend on the specific substituents present on these groups . For example, in one study, the structures of similar compounds were elucidated by single crystal X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on the specific substituents present on the phenyl and piperazine groups. Quinazoline derivatives have been known to exhibit a wide range of biological activities, which could involve various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on the specific substituents present on the phenyl and piperazine groups. For example, in one study, the synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR and LCMS .Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including 4-Phenyl-2-(piperazin-1-yl)quinazoline, have been found to exhibit significant anti-cancer properties . They have been used in the development of novel classes of antibacterial agents due to the emergence of drug-resistant bacterial strains .

Anti-Inflammatory Properties

These compounds have also shown anti-inflammatory activities . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation.

Antibacterial Properties

Quinazoline derivatives have demonstrated antibacterial properties . This has led to their use in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Analgesic Effects

These compounds have been found to have analgesic (pain-relieving) effects . This could potentially lead to the development of new pain management medications.

Anti-Viral Properties

Quinazoline derivatives have shown anti-viral properties . This suggests potential applications in the treatment of various viral infections.

Anti-Oxidant Activity

These compounds have demonstrated anti-oxidant activity . This could have potential applications in the prevention and treatment of diseases caused by oxidative stress.

Anti-Malarial Properties

Quinazoline derivatives have shown anti-malarial properties . This suggests potential applications in the treatment of malaria.

Anti-Hypertensive Effects

These compounds have been found to have anti-hypertensive effects . This could potentially lead to the development of new medications for the management of high blood pressure.

Mechanism of Action

Target of Action

4-Phenyl-2-(piperazin-1-yl)quinazoline, also known as PPQ, is a chemical compound that has shown potential in various scientific and industrial applications. The primary targets of PPQ are the Werner (WRN) helicases . These are enzymes that play a crucial role in DNA replication and repair, and their inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

PPQ interacts with its targets, the WRN helicases, by binding to their active sites and inhibiting their function . This interaction disrupts the normal process of DNA replication and repair, leading to genomic instability . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of WRN helicases by PPQ affects several biochemical pathways related to DNA replication and repair . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .

Result of Action

The result of PPQ’s action is the inhibition of WRN helicases, leading to genomic instability and the promotion of tumor cell growth . Some derivatives of PPQ have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a exhibited better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .

Safety and Hazards

The safety and hazards associated with “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on its specific biological activity and the nature of its interaction with biological systems. For example, some compounds with a piperazine moiety are known to be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

4-phenyl-2-piperazin-1-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOIDTTXZUMBPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(piperazin-1-yl)quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)

![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2377763.png)

![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2377764.png)